molecular formula C12H21NO3 B1375373 Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1101840-72-5

Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B1375373
CAS No.: 1101840-72-5
M. Wt: 227.3 g/mol
InChI Key: MQOLTEHTFKRZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate: is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a six-membered ring and a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The spirocyclic structure can enhance binding affinity and selectivity for these targets, leading to potent biological effects .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of both hydroxyl and carboxylate functional groups. This combination of features provides a versatile platform for further chemical modifications and applications in various fields .

Properties

IUPAC Name

tert-butyl 8-hydroxy-6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-12(4-5-12)9(14)8-13/h9,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOLTEHTFKRZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2)C(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735770
Record name tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101840-72-5
Record name tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate
Reactant of Route 4
Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate
Reactant of Route 6
Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.